![molecular formula C12H20N2O B13247139 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and an amino group linked to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Alkylation: The pyrrole ring is then alkylated using a suitable alkylating agent to introduce the 1-methyl group.
Amination: The alkylated pyrrole is reacted with cyclohexanone in the presence of a reducing agent to form the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.
Substitution: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride or bromide.
科学的研究の応用
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of amino alcohols with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased flexibility or improved thermal stability.
作用機序
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane: Similar structure but without the hydroxyl group.
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
The presence of both a hydroxyl group and an amino group linked to a pyrrole ring makes 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol unique
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
4-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14-8-2-3-11(14)9-13-10-4-6-12(15)7-5-10/h2-3,8,10,12-13,15H,4-7,9H2,1H3 |
InChIキー |
PKSTYKFILUAHEQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CNC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)
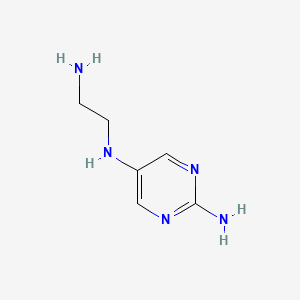



![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
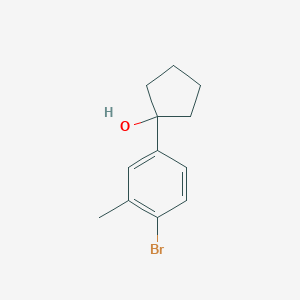
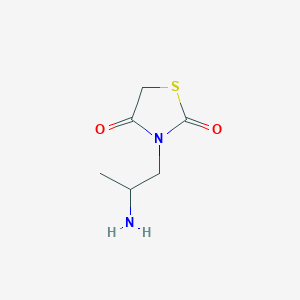

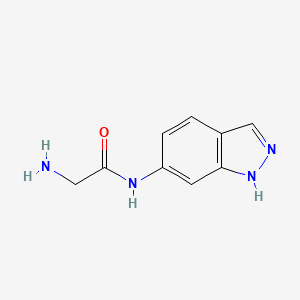
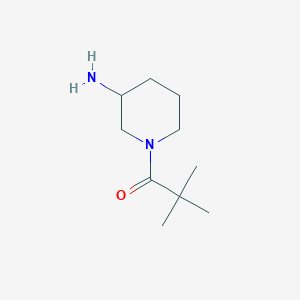
![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
amine](/img/structure/B13247143.png)

